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molecular formula C14H9BrO2 B8631138 2-bromo-6-methyl-9H-xanthen-9-one

2-bromo-6-methyl-9H-xanthen-9-one

Cat. No. B8631138
M. Wt: 289.12 g/mol
InChI Key: IOKITEWGRWQIAY-UHFFFAOYSA-N
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Patent
US08426447B2

Procedure details

Sulfuric acid (5 ml, 93 mmol) was added to 2-(4-bromophenoxy)-4-methylbenzoic acid (200 mg, 0.62 mmol) at rt. The reaction mixture was heated to 80° C. for 30 min. LCMS showed complete reaction. The reaction mixture was cooled to rt and poured over ice water. The gray suspension was filtered, and the gray solid was washed with water. The residue was dissolved in EtOAc, and washed w/Sat. NaCl. After concentration in vacuo, the brown solid was used without further purification. MS m/z=291.1 [M+H]+. Calc'd for C14H9BrO2: 289.1.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:23]=[CH:22][C:10]([O:11][C:12]2[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:13]=2[C:14]([OH:16])=O)=[CH:9][CH:8]=1>>[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[O:11][C:12]3[C:13](=[CH:17][CH:18]=[C:19]([CH3:21])[CH:20]=3)[C:14](=[O:16])[C:22]=2[CH:23]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC=C(OC2=C(C(=O)O)C=CC(=C2)C)C=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
The gray suspension was filtered
WASH
Type
WASH
Details
the gray solid was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed w/Sat
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the brown solid was used without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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